Sulanemadlin

Description

Properties

CAS No. |

1451199-98-6 |

|---|---|

Molecular Formula |

C95H140N20O23 |

Molecular Weight |

1930.2 g/mol |

IUPAC Name |

3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid |

InChI |

InChI=1S/C95H140N20O23/c1-50(2)44-69(106-60(13)117)88(133)113-76(59(12)116)91(136)111-72(46-61-30-24-23-25-31-61)90(135)115-95(15)43-29-22-20-18-16-17-19-21-28-42-94(14,92(137)105-58(11)82(127)103-56(9)81(126)102-55(8)80(125)101-54(7)79(124)100-53(6)78(123)99-52(5)77(97)122)114-89(134)70(45-51(3)4)108-84(129)67(38-40-74(96)119)107-83(128)57(10)104-86(131)73(48-63-49-98-66-33-27-26-32-65(63)66)110-87(132)71(47-62-34-36-64(118)37-35-62)109-85(130)68(112-93(95)138)39-41-75(120)121/h17,19,23-27,30-37,49-59,67-73,76,98,116,118H,16,18,20-22,28-29,38-48H2,1-15H3,(H2,96,119)(H2,97,122)(H,99,123)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,131)(H,105,137)(H,106,117)(H,107,128)(H,108,129)(H,109,130)(H,110,132)(H,111,136)(H,112,138)(H,113,133)(H,114,134)(H,115,135)(H,120,121)/b19-17+/t52-,53+,54+,55+,56+,57+,58+,59-,67+,68+,69+,70+,71+,72+,73+,76+,94+,95-/m1/s1 |

InChI Key |

VDLGAZDAHPLOIR-RLPDZDIMSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCCC=CCCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N)CC(C)C)CCC(=O)N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC(C)C)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Sulanemadlin: A Dual Inhibitor of MDM2 and MDMX for p53 Reactivation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sulanemadlin (also known as ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide currently under clinical investigation. It is designed to potently and selectively inhibit the protein-protein interactions of two key negative regulators of the p53 tumor suppressor: murine double minute 2 (MDM2) and murine double minute X (MDMX). By disrupting the MDM2/MDMX-p53 axis, this compound reactivates p53 signaling in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDMX, a homolog of MDM2, also binds to p53 and inhibits its transcriptional activity. In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression of MDM2 and/or MDMX.

This compound is a synthetic, stabilized peptide that mimics the p53 N-terminal helix, the region responsible for binding to MDM2 and MDMX.[1][2] Its "stapled" structure confers enhanced proteolytic resistance and cell permeability compared to natural peptides.[3] By competitively binding to the p53-binding pockets of both MDM2 and MDMX with high affinity, this compound liberates p53 from its negative regulators, leading to its accumulation and the activation of downstream transcriptional targets.[1][2] This guide will delve into the technical details of this compound's dual inhibitory activity and its therapeutic potential.

Mechanism of Action: The p53 Signaling Pathway

This compound's therapeutic effect is centered on the reactivation of the p53 signaling pathway. The following diagram illustrates the core mechanism.

References

- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sulanemadlin in Restoring p53 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulanemadlin (also known as ALRN-6924 and APG-115), a first-in-class stapled peptide inhibitor of the MDM2/MDMX-p53 interaction. By disrupting the negative regulation of p53, this compound reactivates the tumor suppressor's function, offering a promising therapeutic strategy for cancers harboring wild-type TP53. This document details the mechanism of action, quantitative preclinical and clinical data, and key experimental protocols for evaluating the efficacy of this compound and similar compounds.

Introduction: The p53-MDM2/MDMX Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers with wild-type TP53, the function of the p53 protein is abrogated by its negative regulators, Mouse Double Minute 2 homolog (MDM2) and MDMX (or MDM4).[1] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] Overexpression of MDM2 and/or MDMX is a common mechanism for p53 inactivation in various malignancies.

This compound is a stabilized, cell-permeating alpha-helical peptide designed to mimic the p53 N-terminal domain.[2] It binds with high affinity to both MDM2 and MDMX, thereby blocking their interaction with p53.[1][2] This disruption liberates p53 from negative regulation, leading to its accumulation, stabilization, and the transcriptional activation of its downstream target genes, ultimately restoring its tumor-suppressive functions.[1][3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the p53-MDM2 and p53-MDMX protein-protein interactions. By occupying the p53-binding pocket on both MDM2 and MDMX, this compound prevents the ubiquitination and subsequent degradation of p53, leading to an increase in its intracellular levels. The restored p53 can then translocate to the nucleus and activate the transcription of target genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | Wild-Type | 113 | [4] |

| ZR-75-1 | Breast Cancer | Wild-Type | 500 | [4] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8 | [5] |

| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 165.9 | [5] |

| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 315.6 | [5] |

| CT26.WT | Colorectal Cancer (murine) | Wild-Type | 3,400 (trans-isomer) | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Efficacy Endpoint | Result | Reference |

| CT26.WT Syngeneic Mouse Model | This compound Monotherapy | Tumor Doubling Time | Delayed by 37% | [3] |

| CT26.WT Syngeneic Mouse Model | This compound + anti-PD-1 | Tumor Doubling Time | Delayed by 93% | [3] |

| STK11/LKB1-mutant NSCLC PDX models | This compound Monotherapy | Response Rate | 66% | [6] |

| Gastric Cancer Xenograft | This compound + Radiation | Tumor Growth | Significantly decreased vs. single treatment | [7] |

Table 3: Pharmacokinetic Parameters of this compound (Single IV Infusion)

| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) | Reference |

| 0.16 | 3.4 | 8.0 | - | [8] |

| 4.4 | 96.4 | 1,200 | Increases with dose | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of this compound.

Western Blotting for p53 Pathway Proteins

This protocol is for the detection of p53, p21, and PUMA protein levels in cell lysates following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound for the indicated time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

-

Solubilization:

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between MDM2 and p53 in cells.

Materials:

-

Cells expressing endogenous or overexpressed p53 and MDM2

-

This compound

-

Co-IP Lysis Buffer (non-denaturing)

-

Anti-MDM2 or anti-p53 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer

-

Elution Buffer or Laemmli sample buffer

-

Primary and secondary antibodies for Western blotting (anti-p53 and anti-MDM2)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or a vehicle control.

-

Lyse cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.

-

Add Protein A/G beads/resin and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads/resin.

-

Analyze the immunoprecipitated samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., p53). A decrease in the amount of co-precipitated p53 in the this compound-treated sample compared to the control indicates disruption of the interaction.

-

Fluorescence Polarization (FP) Assay for MDM2/MDMX Binding

This is a biophysical assay to quantify the binding affinity of this compound to MDM2 or MDMX in a cell-free system.

Materials:

-

Recombinant human MDM2 or MDMX protein

-

Fluorescently labeled p53-derived peptide

-

This compound

-

Assay buffer

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup:

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide and the recombinant MDM2 or MDMX protein.

-

Add serial dilutions of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader. The displacement of the fluorescent peptide by this compound will result in a decrease in polarization.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of this compound to determine the Ki or IC50 value for binding.

-

p53 Reporter Gene Assay

This assay measures the transcriptional activity of p53 following treatment with this compound.

Materials:

-

p53-null cell line (e.g., H1299)

-

Expression vector for wild-type p53

-

Luciferase reporter plasmid with p53 response elements (e.g., pG13-Luc)

-

Transfection reagent

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect the p53-null cells with the p53 expression vector and the luciferase reporter plasmid.

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of this compound.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

An increase in luciferase activity in this compound-treated cells indicates an enhancement of p53 transcriptional activity.

-

Conclusion

This compound represents a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting its negative regulators, MDM2 and MDMX. The data presented in this guide demonstrate its potent anti-proliferative and pro-apoptotic effects in preclinical models of cancers with wild-type TP53. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to investigate this compound and other p53-restoring agents, facilitating further advancements in this critical area of oncology research.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]

- 5. Alrizomadlin | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]

- 6. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]

- 7. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of ALRN-6924 in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for ALRN-6924 (sulanemadlin), a first-in-class stapled peptide therapeutic designed to reactivate the p53 tumor suppressor pathway by dually inhibiting its primary endogenous suppressors, MDM2 and MDMX. The focus is on its mechanism of action and efficacy in hematological malignancies, particularly Acute Myeloid Leukemia (AML) and T-cell Lymphomas (TCL), where the TP53 gene is often wild-type but its function is suppressed.

Introduction: The Rationale for Dual MDM2/MDMX Inhibition

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2] In many human cancers, the TP53 gene remains unmutated (wild-type), but the p53 protein is functionally inactivated.[3] A primary mechanism for this inactivation is the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4).[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while MDMX binds and sequesters p53, inhibiting its transcriptional activity.[6][7]

In hematological malignancies like Acute Myeloid Leukemia (AML), TP53 mutations are relatively rare (less than 10% of cases), but functional inactivation through MDM2 and particularly MDMX overexpression is common.[4][5] MDMX is reported to be overexpressed in over 92% of AML cases.[4][5] This makes the p53-MDM2/MDMX axis a compelling therapeutic target. While small molecules targeting only MDM2 have been developed, they fail to address MDMX-mediated p53 suppression.[4]

ALRN-6924 is a stabilized, cell-permeating alpha-helical peptide that mimics the p53 transactivation domain, allowing it to bind with high affinity to both MDM2 and MDMX.[3][6][8] This dual inhibition is designed to fully restore p53 activity in cancer cells with wild-type TP53, leading to tumor suppression.[9][10]

Core Mechanism of Action: p53 Reactivation

ALRN-6924 functions by disrupting the protein-protein interactions between p53 and its inhibitors, MDM2 and MDMX. By binding to the p53-binding pocket of both proteins, ALRN-6924 prevents them from binding to and inactivating p53. This leads to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, such as CDKN1A (encoding p21). The resulting increase in p21 protein levels leads to cell cycle arrest, while activation of other targets like PUMA and BAX induces apoptosis.

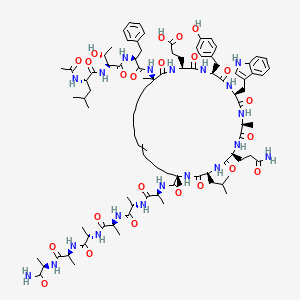

Caption: ALRN-6924 reactivates p53 by inhibiting MDM2 and MDMX.

Preclinical Efficacy in Acute Myeloid Leukemia (AML)

Preclinical studies demonstrated that ALRN-6924 has significant anti-leukemic effects in TP53 wild-type AML models, while having negligible effects on healthy hematopoietic cells.[4] The dual inhibition of MDM2 and MDMX was shown to be superior to MDM2-only inhibition.[4]

In Vitro and In Vivo Data Summary

The following tables summarize the key quantitative findings from preclinical AML studies.

Table 1: In Vitro Activity of ALRN-6924 in AML Cell Lines

| Cell Line | TP53 Status | Activity Metric | Result | Reference |

| Various AML | Wild-Type | Proliferation | Inhibition observed | [9] |

| Various AML | Wild-Type | Apoptosis | Induction observed | [4][5] |

| Various AML | Wild-Type | Cell Cycle | Arrest induced | [4][5] |

| Primary AML cells | Wild-Type | Clonogenic Capacity | Disrupted | [4] |

| Healthy Controls | Wild-Type | Proliferation | Negligible effects | [4] |

Table 2: In Vivo Efficacy of ALRN-6924 in AML Xenograft Model

| Animal Model | Treatment | Key Finding | Result | Reference |

| AML Xenograft | ALRN-6924 | Survival | Highly significant improvement | [4] |

| AML Xenograft | ALRN-6924 | Statistical Significance | p<0.0001 | [4] |

Experimental Protocols for AML Studies

Detailed methodologies were employed to establish the mechanism and efficacy of ALRN-6924.

-

Cell Lines and Primary Cells: Studies utilized established human AML cell lines with wild-type TP53 and primary patient-derived AML cells, including leukemic stem (CD34+ CD38-) and progenitor (CD34+CD38+) cell populations.[4][5]

-

Biochemical Affinity and Target Engagement: Co-immunoprecipitation experiments were performed to confirm that ALRN-6924 disrupts both the p53-MDM2 and p53-MDMX interactions at therapeutically relevant concentrations in AML cells.[4][5]

-

Transcriptional Activation Analysis: The activation of the p53 pathway was assessed using single-molecule RNA FISH and live-cell imaging to visualize the transactivation of the p21 gene.[4][5] Genome-wide effects were further detailed by RNA sequencing, which showed global transcriptional activation of p53-dependent pathways.[4][5]

-

Cellular Assays:

-

Proliferation and Viability: Assessed using standard colorimetric or luminescence-based assays to determine the impact on cell growth.[4]

-

Cell Cycle Analysis: Performed via flow cytometry after propidium iodide staining to quantify the proportion of cells in G1, S, and G2/M phases.[4][5]

-

Apoptosis Assays: Apoptotic cell death was measured using Annexin V/7-AAD staining followed by flow cytometry.[4][5]

-

Clonogenic and Serial Replating Assays: Functional clonogenic capacity was evaluated in methylcellulose assays to assess the self-renewal potential of AML cells.[4]

-

-

In Vivo Xenograft Models: Human AML cell lines were implanted into immunocompromised mice. Once tumors were established, mice were treated with ALRN-6924 or a vehicle control, and outcomes such as tumor volume and overall survival were monitored.[4]

Caption: Workflow of preclinical evaluation of ALRN-6924 in AML.

Preclinical Efficacy in T-Cell Lymphoma (TCL)

Similar to AML, preclinical studies in TP53 wild-type T-cell lymphomas demonstrated that MDM2 and MDMX are targetable vulnerabilities and that ALRN-6924 is a potent therapeutic agent.[11][12]

In Vitro and In Vivo Data Summary

Data from TCL models showed potent and superior activity for ALRN-6924 compared to standard-of-care agents.

Table 3: Efficacy of ALRN-6924 in T-Cell Lymphoma Models

| Model Type | Treatment | Key Finding | Result | Reference |

| TCL Cell Lines (In Vitro) | ALRN-6924 | Apoptosis | Induced apoptotic cell death | [11] |

| Patient-Derived Xenografts (In Vivo) | ALRN-6924 | Tumor Burden | Significantly reduced tumor burden vs. vehicle | [11] |

| Patient-Derived Xenografts (In Vivo) | ALRN-6924 vs. Standard-of-Care | Efficacy | Demonstrated superior efficacy | [11][12] |

Experimental Protocols for TCL Studies

-

In Vitro Studies: The potential of MDMX and MDM2 as therapeutic targets was evaluated by treating various TCL cell lines with ALRN-6924 and assessing outcomes like apoptotic cell death.[11]

-

In Vivo Patient-Derived Xenograft (PDX) Models: A panel of eight different PDX models was used to test the in vivo activity of ALRN-6924.[12] These models provide a more clinically relevant setting to evaluate drug efficacy. ALRN-6924's performance was compared directly against a standard-of-care agent.[12]

Pharmacodynamics and Biomarker Development

Preclinical and early clinical studies have identified macrophage inhibitory cytokine-1 (MIC-1) as a robust pharmacodynamic biomarker of p53 activation.[3][7] Administration of ALRN-6924 leads to a dose-dependent increase in serum levels of MIC-1, confirming on-target activity in vivo.[3][13] This provides a non-invasive method to monitor the biological activity of the drug during clinical development.

Conclusion

The early preclinical studies of ALRN-6924 provide a strong rationale for its development in hematological malignancies harboring wild-type TP53. The data robustly demonstrate that dual inhibition of MDM2 and MDMX by ALRN-6924 effectively reactivates the p53 tumor suppressor pathway.[4] This on-target activity translates to significant anti-cancer effects, including the induction of cell cycle arrest and apoptosis in AML and TCL cell lines, disruption of the clonogenic capacity of AML cells, and a marked survival benefit in in vivo xenograft models.[4][11] These compelling preclinical findings have supported the transition of ALRN-6924 into clinical trials for patients with AML, myelodysplastic syndrome (MDS), and peripheral T-cell lymphoma (PTCL).[11]

References

- 1. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]

- 8. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. researchgate.net [researchgate.net]

- 11. Aileron Therapeutics Presents New Data on ALRN-6924 in Oral Presentations at 2017 American Society of Hematology Meeting | santé log [santelog.com]

- 12. Aileron Therapeutics Announces Publication of ALRN-6924 Nonclinical Data in T-cell Lymphomas by Researchers at Dana-Farber Cancer Institute | santé log [santelog.com]

- 13. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Sulanemadlin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sulanemadlin (formerly APG-115) is an investigational, orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this interaction, this compound is designed to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, details of experimental protocols, and a visualization of its core signaling pathway.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in preclinical and clinical studies. The data indicates that it is an orally active agent with a relatively short half-life. A summary of key pharmacokinetic parameters from a first-in-human Phase I clinical trial is presented below.

| Parameter | Value | Dose Range | Population | Study Design |

| Half-life (t½) | 3-7 hours | 100-200 mg | Patients with advanced solid tumors | First-in-human, Phase I |

| Pharmacokinetics | Approximately linear | 100-200 mg | Patients with advanced solid tumors | First-in-human, Phase I |

| Maximum Tolerated Dose (MTD) | 150 mg | Not Applicable | Patients with advanced solid tumors | Phase I, dose-escalation |

| Recommended Phase II Dose (RP2D) | 100 mg | Not Applicable | Patients with advanced solid tumors | Phase I |

Note: Cmax (maximum plasma concentration) and AUC (area under the curve) were observed to increase over the dose range of 100-200 mg, though specific values have not been detailed in the public domain. Preclinical studies in xenograft models have shown that oral administration of this compound can lead to complete and durable tumor regression.[1]

Experimental Protocols

The clinical evaluation of this compound's pharmacokinetics has been primarily conducted through dose-escalation studies in patients with advanced solid tumors.

First-in-Human Phase I Trial

-

Study Design: This was a dose-escalation study to determine the safety, tolerability, MTD, and RP2D of this compound.[1]

-

Patient Population: Patients with histologically confirmed advanced solid tumors who had progressed on standard treatment or for whom no effective therapies were available.[1]

-

Dosing Regimen: this compound was administered orally once daily every other day for 21 days of a 28-day cycle.[1]

-

Pharmacokinetic Sampling: Plasma samples were collected at various time points after drug administration to determine pharmacokinetic parameters. While the exact sampling schedule is not publicly detailed, it is standard practice in such trials to collect samples pre-dose and at multiple time points post-dose to accurately characterize absorption, distribution, metabolism, and excretion.

-

Bioanalytical Method: The concentration of this compound in plasma was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, which is the standard for quantitative analysis of small molecules in biological matrices.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the disruption of the MDM2-p53 interaction. In many cancers with wild-type TP53, the p53 tumor suppressor protein is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.

References

Sulanemadlin's Effect on Cell Cycle Arrest and Apoptosis: A Technical Guide

Executive Summary

Sulanemadlin (also known as ALRN-6924 and formerly as AMG 232) is a first-in-class, cell-permeating, stabilized α-helical "stapled peptide" currently under clinical investigation.[1][2] It is designed to inhibit the protein-protein interactions between the tumor suppressor protein p53 and its primary negative regulators, Mouse Double Minute 2 homolog (MDM2) and Mouse Double Minute X homolog (MDMX).[1][3] In cancer cells with wild-type TP53 (TP53-WT), this compound restores p53 function, leading to two distinct and dose-dependent downstream anti-tumor effects: cell cycle arrest and apoptosis.[2][4] This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols associated with this compound's activity.

Core Mechanism of Action: p53 Reactivation

The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by orchestrating processes like cell cycle arrest, DNA repair, and apoptosis.[5][6] In many TP53-WT cancers, the function of the p53 protein is suppressed by its negative regulators, MDM2 and MDMX.[3][7] MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, keeping its intracellular levels low.[7][8]

This compound is engineered to mimic the p53 α-helical domain that binds to MDM2 and MDMX.[1][2] By competitively binding to the p53-binding pockets of both MDM2 and MDMX with high affinity, this compound disrupts these interactions.[1][4] This disruption liberates p53 from negative regulation, leading to its stabilization, accumulation, and subsequent activation of its transcriptional duties.[4][9]

Induction of Cell Cycle Arrest

Upon activation by this compound, p53 transcriptionally upregulates a suite of target genes, including CDKN1A, which encodes the p21 protein.[8][10] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin/CDK complexes, particularly Cyclin E/CDK2, which are essential for the G1 to S phase transition.[11] This inhibition halts the cell cycle, preventing DNA replication and cell division.[5][10] Studies have shown that at lower concentrations, this compound induces a transient and reversible cell cycle arrest.[1][2][12]

Induction of Apoptosis

At higher concentrations or upon prolonged exposure, the sustained activation of p53 by this compound shifts the cellular response from arrest to apoptosis.[2] p53 activates the transcription of pro-apoptotic genes, including PUMA (p53 Upregulated Modulator of Apoptosis) and BAX.[5][8][10] These proteins belong to the BCL-2 family and act on the mitochondria to induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which triggers the activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which dismantle the cell and execute apoptosis.[13]

Quantitative Efficacy Data

The efficacy of this compound has been quantified across numerous preclinical models. The tables below summarize key findings regarding its potency in inhibiting cell proliferation and modulating p53 pathway biomarkers.

Table 1: In Vitro Cell Proliferation Inhibition by this compound (AMG 232)

| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 Value | Citation |

|---|---|---|---|---|---|

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 9.1 nM | [4] |

| 464T | Glioblastoma (Stem Cells) | Wild-Type | Amplified | 5.3 nM | [7] |

| CT26.WT | Murine Colon Carcinoma | Wild-Type | Not Specified | 3.4 µM | [10] |

| HCT116 | Colorectal Carcinoma | Wild-Type | Not Specified | >11.9-fold lower than p53-null |[7] |

Table 2: Pharmacodynamic Biomarker Modulation by this compound (AMG 232) In Vivo

| Model | Biomarker | Dose/Time | Fold Increase (vs. Vehicle) | Citation |

|---|---|---|---|---|

| SJSA-1 Tumors | p21 mRNA | 75 mg/kg, 4h post-dose | ~30-fold | [5] |

| HCT116 Tumors | p21 mRNA | Daily for 2 days | >10-fold | [5][14] |

| HCT116 Tumors | MDM2 mRNA | Daily for 2 days | ~8-fold | [5][14] |

| HCT116 Tumors | PUMA mRNA | Daily for 2 days | ~4-fold |[5][14] |

Key Experimental Protocols

Reproducible and accurate assessment of this compound's effects requires standardized experimental procedures. Below are detailed methodologies for core assays.

5.1 Western Blotting for p53 Pathway Proteins

This protocol is used to detect changes in the expression levels of key proteins in the p53 pathway following this compound treatment.[5][6][15]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, PUMA, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

5.2 Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[17][18]

-

Cell Preparation: Harvest cells (including supernatant to collect detached apoptotic cells) and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[17][19]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI stain with a 488 nm laser. Collect fluorescence data on a linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20] An increase in the G1 peak and a decrease in S and G2/M peaks indicate G1 arrest.

5.3 Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and caspase-7, key biomarkers of apoptosis.[21][22][23]

-

Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound and appropriate controls. Include a well with untreated cells for a viability control and a cell-free well for a background control.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Protocol: Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture medium).

-

Incubation: Mix the plate contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound represents a targeted therapeutic strategy that leverages the latent tumor-suppressive power of p53 in TP53-WT cancers. Its dual mechanism of inducing cell cycle arrest and apoptosis provides a potent anti-tumor effect. The choice between these cellular fates appears to be dose- and context-dependent, with lower doses favoring a temporary growth arrest and higher doses driving cells toward programmed death.[2] The detailed protocols and quantitative data presented in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound and other p53-MDM2/MDMX pathway modulators.

References

- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C95H140N20O23 | CID 164182053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. youtube.com [youtube.com]

- 10. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cancer-Targeting Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Procedure and precautions of cell cycle detection [elabscience.com]

- 20. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. EP4204812A2 - Biomarkers for cancer therapy using mdm2 antagonists - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

The Core Technology of Sulanemadlin: A Technical Guide to the Stapled Peptide Dual Inhibitor of MDM2 and MDMX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulanemadlin (also known as ALRN-6924) represents a pioneering advancement in cancer therapeutics as the first stapled peptide to enter clinical trials.[1] This in-depth technical guide explores the core technology of this compound, a potent and cell-permeable peptidomimetic that reactivates the tumor suppressor protein p53 by dually inhibiting its negative regulators, MDM2 and MDMX.[2][3] Developed by Aileron Therapeutics, this compound's innovative design addresses the common challenge of cancer cells evading apoptosis through the p53 pathway, offering a promising therapeutic strategy for various cancers harboring wild-type TP53.[4]

The "stapling" technology involves chemically constraining a peptide into its bioactive alpha-helical conformation. This modification enhances the peptide's stability, proteolytic resistance, and cell permeability, overcoming the traditional limitations of peptide-based drugs.[5] this compound is designed to mimic the N-terminal domain of p53, allowing it to bind with high affinity to the hydrophobic pockets of both MDM2 and MDMX, thereby disrupting their interaction with p53 and unleashing its tumor-suppressive functions.[2][5]

Mechanism of Action: Restoring p53 Function

In healthy cells, the tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by its primary endogenous inhibitors, MDM2 and MDMX. In many cancers with wild-type TP53, these inhibitors are overexpressed, leading to the functional inactivation of p53 and allowing cancer cells to proliferate unchecked.

This compound directly counteracts this by competitively binding to the p53-binding domain of both MDM2 and MDMX. This dual inhibition is crucial, as targeting MDM2 alone can be circumvented by the upregulation of MDMX. By neutralizing both key negative regulators, this compound effectively liberates p53, leading to the transcriptional activation of its downstream targets, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which promotes apoptosis.[5]

Quantitative Data

Binding Affinity of this compound

This compound exhibits high-affinity binding to both MDM2 and MDMX. The binding affinities, determined by fluorescence polarization assays, are summarized below.

| Target | Binding Affinity (Kd) | Assay Method |

| MDM2 | 38 nM | Fluorescence Polarization |

| MDMX | 91 nM | Fluorescence Polarization |

| Data sourced from the supplementary materials of Guerlavais et al., J Med Chem, 2023. |

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53.

| Cell Line | Cancer Type | IC50 |

| MCF-7 | Breast Cancer | 113 nM[3] |

| ZR-75-1 | Breast Cancer | 500 nM[3] |

| CT26.WT | Colon Carcinoma | 3.4 µM[5] |

| B16-F10 (p53+/+) | Melanoma | ~4 µM |

| IC50 values represent the concentration required to inhibit cell growth by 50%. |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in multiple species, demonstrating favorable properties for clinical development.

| Species | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (hours) |

| Mouse | 5 mg/kg (i.v.) | 67.8 | 450 | 2.2 |

| Rat | 5 mg/kg (i.v.) | 95.9 | - | - |

| Human (Phase I) | 3.1 mg/kg (i.v.) | - | - | 5.5[6] |

| Data for mouse and rat sourced from MedChemExpress product information. Human half-life from a Phase I clinical trial. |

Experimental Protocols

Fluorescence Polarization Binding Assay

This assay is used to determine the binding affinity of this compound to MDM2 and MDMX.

Materials:

-

Recombinant human MDM2 and MDMX protein

-

Fluorescently labeled p53-derived peptide probe

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the microplate, add the this compound dilutions, a fixed concentration of the fluorescent peptide probe, and a fixed concentration of either MDM2 or MDMX protein.

-

Include control wells containing the probe and protein without this compound (maximum polarization) and wells with only the probe (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the Kd value by fitting the data to a competitive binding equation.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, ZR-75-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the this compound concentration.

In Vivo Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor induction (e.g., MCF-7)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5-10 mg/kg, twice weekly) and the vehicle control to the respective groups.[1]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

This compound's stapled peptide technology represents a significant innovation in the field of oncology. By effectively restoring p53 function through the dual inhibition of MDM2 and MDMX, it offers a targeted therapeutic approach for a wide range of cancers that rely on the suppression of this critical tumor suppressor pathway. The favorable preclinical data, including high binding affinity, potent in vitro efficacy, and promising pharmacokinetic properties, have paved the way for its clinical evaluation. This technical guide provides a comprehensive overview of the core principles and methodologies underlying the development and characterization of this compound, highlighting its potential as a next-generation cancer therapy.

References

- 1. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]

- 4. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Foundational Research of ALRN-6924, a Dual Inhibitor of MDM2 and MDMX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ALRN-6924 (sulanemadlin), a first-in-class stapled peptide dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). ALRN-6924 reactivates the p53 tumor suppressor pathway by disrupting the protein-protein interactions between p53 and its negative regulators, MDM2 and MDMX. This document details the mechanism of action, key preclinical and clinical findings, and the experimental protocols used to establish the scientific basis for its development.

Introduction to p53, MDM2, and MDMX

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of cells with damaged DNA.[2] In many cancers where the TP53 gene remains unmutated (wild-type), the tumor-suppressive functions of p53 are often abrogated by its endogenous negative regulators, MDM2 and MDMX.[3]

MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] MDMX, a homolog of MDM2, lacks intrinsic E3 ligase activity but can heterodimerize with MDM2 to enhance its activity and also directly binds to the p53 transactivation domain, inhibiting its transcriptional activity.[1][4] Overexpression of MDM2 and/or MDMX is a common mechanism for p53 inactivation in various malignancies.[5] Consequently, the disruption of the p53-MDM2/MDMX interactions has emerged as a promising therapeutic strategy for reactivating p53 in wild-type TP53 cancers.[6][7]

ALRN-6924: A Stapled Peptide Approach

ALRN-6924 is a stabilized, cell-penetrating alpha-helical peptide that mimics the p53 N-terminal transactivation domain, enabling it to bind with high affinity to both MDM2 and MDMX.[8][9] The "staple" refers to a synthetic hydrocarbon bridge that locks the peptide into its bioactive alpha-helical conformation, thereby increasing its stability, proteolytic resistance, and cell permeability.[4][10] By equipotently inhibiting both MDM2 and MDMX, ALRN-6924 is designed to achieve a more complete and robust reactivation of the p53 pathway compared to inhibitors that target only MDM2.[11][12]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of ALRN-6924 in reactivating the p53 signaling pathway.

Preclinical Research Findings

Binding Affinity and Cellular Activity

Foundational studies demonstrated that ALRN-6924 binds with high affinity to both MDM2 and MDMX.[8][13] In preclinical models, ALRN-6924 has shown potent on-mechanism activity. In retinoblastoma cell lines (Weri and Y79), ALRN-6924 inhibited cell proliferation with EC50 values of 7 nM and 12 nM, respectively, and upregulated p53 target genes such as CDKN1A (p21), MDM2, GADD45A, and BTG2.[14] The activity of ALRN-6924 is dependent on wild-type TP53 status, as it was active in cancer cell lines with wild-type TP53 but not in those with mutant TP53.[15]

In Vitro and In Vivo Efficacy

In acute myeloid leukemia (AML) cells, ALRN-6924 was shown to disrupt both MDMX/p53 and MDM2/p53 interactions, leading to global transcriptional activation of p53-dependent pathways.[5] This resulted in the suppression of proliferation, clonogenic capacity, and induction of cell-cycle arrest and apoptosis.[16]

In vivo studies using xenograft models of human AML demonstrated that ALRN-6924 treatment suppressed the initiation and progression of leukemia and extended survival.[16] In breast cancer models, ALRN-6924 showed synergistic antitumor activity when combined with chemotherapeutic agents like paclitaxel and eribulin in ER+ breast cancer cell lines with wild-type TP53.[11][15] Combination therapy in xenograft models resulted in enhanced tumor growth inhibition and increased apoptosis compared to single-agent treatments.[15][17]

Pharmacodynamics and Biomarkers

A key pharmacodynamic biomarker for p53 activation is Macrophage Inhibitory Cytokine-1 (MIC-1), a secreted protein whose expression is regulated by p53.[18][19] In preclinical models, treatment with ALRN-6924 led to a dose-dependent increase in serum MIC-1 levels, which correlated with p53 activation and cell cycle arrest in normal tissues like bone marrow.[20][21]

Clinical Research: Phase 1 Trial (NCT02264613)

The first-in-human Phase 1 dose-escalation trial of ALRN-6924 evaluated its safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity in patients with advanced solid tumors or lymphomas with wild-type TP53.[6][10][16][22][23][24][25][26][27]

Study Design

The study employed a standard 3+3 dose-escalation design with two dosing schedules[6][23]:

-

Arm A: ALRN-6924 administered intravenously once-weekly for three weeks, followed by one week off (28-day cycle).[22][23]

-

Arm B: ALRN-6924 administered intravenously twice-weekly for two weeks, followed by one week off (21-day cycle).[22][23]

Quantitative Data Summary

Table 1: Patient Demographics and Dosing [22][23]

| Characteristic | Arm A (n=41) | Arm B (n=30) | Total (n=71) |

| Median Age (years) | 61 (25-78) | 61 (25-78) | 61 (25-78) |

| Dose Range (mg/kg) | 0.16 - 4.4 | 0.32 - 2.7 | 0.16 - 4.4 |

| Median Cycles | 2 (1-19) | 3 (1-19) | 2 (1-19) |

Table 2: Most Frequent Treatment-Related Adverse Events (All Grades) [22][23]

| Adverse Event | Arm A (n=41) | Arm B (n=30) | Total (n=71) |

| Nausea | 24 (59%) | 15 (50%) | 39 (55%) |

| Fatigue | 20 (49%) | 13 (43%) | 33 (46%) |

| Vomiting | 15 (37%) | 8 (27%) | 23 (32%) |

| Diarrhea | 12 (29%) | 10 (33%) | 22 (31%) |

| Anemia | 10 (24%) | 7 (23%) | 17 (24%) |

| Headache | 8 (20%) | 5 (17%) | 13 (18%) |

Table 3: Dose-Limiting Toxicities (DLTs) [22][23]

| Arm | Dose Level (mg/kg) | DLT |

| A | 3.1 | Grade 3 Fatigue |

| A | 4.4 | Grade 3 Hypotension, Grade 3 Alkaline Phosphatase Elevation, Grade 3 Anemia, Grade 4 Neutropenia |

| B | - | No DLTs Observed |

Table 4: Antitumor Activity in Efficacy-Evaluable Patients (n=41) [10][16]

| Response | Number of Patients | Percentage |

| Complete Response (CR) | 2 | 5% |

| Partial Response (PR) | 2 | 5% |

| Stable Disease (SD) | 20 | 49% |

| Disease Control Rate (CR+PR+SD) | 24 | 59% |

Pharmacokinetics and Pharmacodynamics

ALRN-6924 demonstrated dose-dependent pharmacokinetics.[22][23] The half-life was approximately 5.5 hours.[26] A validated liquid chromatography with tandem mass spectrometric detection method was used to assess plasma concentrations of ALRN-6924 and its active metabolite.[22] Pharmacodynamic activity was confirmed by dose-related increases in serum MIC-1 levels, a biomarker of p53 activation.[1][22][23]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for p53-MDM2/MDMX Interaction

This protocol is a general guideline for assessing the disruption of p53-MDM2/MDMX interactions by ALRN-6924.

-

Cell Lysis:

-

Treat wild-type TP53 cancer cells with ALRN-6924 or a vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against p53, MDM2, or MDMX overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53, MDM2, and MDMX to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated protein in ALRN-6924-treated samples indicates disruption of the interaction.

-

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[8][11][15]

-

Cell Preparation:

-

Harvest cells after treatment with ALRN-6924.

-

Wash the cells with PBS and centrifuge to form a pellet.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[8]

-

Incubate at room temperature in the dark for 15-30 minutes.[11][15]

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on single cells to exclude doublets and aggregates.

-

Analyze the DNA content based on PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

TUNEL Assay for Apoptosis in Xenograft Tumors

This protocol describes the detection of apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[2][27][28][29][30]

-

Tissue Preparation:

-

Deparaffinize FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.[28]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval, for example, by microwaving the slides in citrate buffer (pH 6.0).[28]

-

-

Permeabilization and Labeling:

-

Permeabilize the tissue by incubating with Proteinase K.

-

Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[2]

-

-

Detection and Visualization:

-

For colorimetric detection, incubate with an anti-fluorescein antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a substrate like DAB, which produces a brown precipitate at the site of apoptosis.[28][30]

-

Counterstain with a nuclear stain like hematoxylin.

-

Dehydrate the slides and mount with a coverslip.

-

Visualize and quantify the apoptotic cells using a light microscope.

-

Immunohistochemistry (IHC) for p21 in Tumor Tissue

This protocol provides a general procedure for detecting the expression of the p53 target gene product, p21, in FFPE tumor sections.[14][17][20][21][31]

-

Sample Preparation:

-

Deparaffinize and rehydrate FFPE tumor sections as described for the TUNEL assay.[17]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).[17]

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[17]

-

Block non-specific antibody binding using a blocking serum.

-

Incubate the sections with a primary antibody specific for p21.[21]

-

Wash and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.[20]

-

Add a chromogenic substrate (e.g., DAB) to visualize the p21-positive cells (brown staining).[20]

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Analysis:

-

Dehydrate, clear, and mount the slides.

-

Examine the slides under a microscope to assess the intensity and localization of p21 staining.

-

Breast Cancer Xenograft Model

This is a generalized protocol for establishing and monitoring breast cancer xenografts in immunocompromised mice.[4][7][9][32][33]

-

Cell Culture and Animal Model:

-

Tumor Implantation:

-

Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.

-

Inject the cell suspension subcutaneously or orthotopically into the mammary fat pad of the mice.[7] For hormone-responsive cell lines like MCF-7, estrogen supplementation may be required.[32]

-

-

Treatment and Monitoring:

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ALRN-6924, chemotherapy, combination).

-

Administer treatments according to the planned schedule and dosage.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as immunohistochemistry (for p21), TUNEL assay (for apoptosis), or western blotting.

-

Visualizations of Experimental Workflows

Co-Immunoprecipitation Workflow

Flow Cytometry for Cell Cycle Workflow

Conclusion

The foundational research on ALRN-6924 has established it as a potent, first-in-class dual inhibitor of MDM2 and MDMX. Preclinical studies have demonstrated its ability to reactivate the p53 pathway in wild-type TP53 cancer cells, leading to cell cycle arrest and apoptosis, and showing promising antitumor activity both as a single agent and in combination with chemotherapy. The Phase 1 clinical trial provided evidence of its tolerability and clinical activity in a heavily pretreated patient population. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on p53-targeted cancer therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of ALRN-6924.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. PathScan® RP GDF15/MIC1 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 4. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dovepress.com [dovepress.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. medicine.uams.edu [medicine.uams.edu]

- 12. targetedonc.com [targetedonc.com]

- 13. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview of Immunohistochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Immunohistochemical detection of myogenin and p21 in methylcholanthrene-induced mouse rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Macrophage inhibitory cytokine-1: a novel biomarker for p53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. genomeme.ca [genomeme.ca]

- 21. niehs.nih.gov [niehs.nih.gov]

- 22. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Phase 1/2a Open-Label Study to Determine the Safety and Tolerability of ALRN-6924 in Patients with Advanced Solid Tumors or Lymphoma Expressing Wild-Type p53 Protein | Dana-Farber Cancer Institute [dana-farber.org]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. ascopubs.org [ascopubs.org]

- 27. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubcompare.ai [pubcompare.ai]

- 29. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]

- 30. genscript.com [genscript.com]

- 31. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 32. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Sulanemadlin (ALRN-6924): Application Notes and In Vitro Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulanemadlin (ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide currently under investigation for cancer therapy.[1][2] As a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX (also known as MDM4), this compound functions by disrupting their interaction with the p53 tumor suppressor protein.[3][4] In cancer cells with wild-type TP53 (TP53-WT), this inhibition reactivates the p53 signaling pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[1][5] This document provides detailed protocols for assessing the in vitro activity of this compound in cancer cell lines.

Mechanism of Action

This compound mimics the N-terminal domain of p53, enabling it to bind with high affinity to both MDM2 and MDMX, the primary endogenous inhibitors of p53.[1][2] In many TP53-WT tumors, p53 is sequestered and targeted for degradation by overexpressed MDM2/MDMX. By preventing these interactions, this compound stabilizes and activates p53, allowing it to transcriptionally upregulate target genes like CDKN1A (p21) and PMAIP1 (PUMA).[5][6] This restored p53 function ultimately drives tumor cells toward cell cycle arrest or apoptosis.[1][4]

Figure 1. this compound's mechanism of action.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of this compound are most pronounced in cancer cell lines harboring wild-type TP53. The half-maximal inhibitory concentration (IC50) values vary across different cell lines.

| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Assay Method / Duration |

| MCF-7 | Breast (ER+) | Wild-Type | 113 | SRB / 72 hours |

| ZR-75-1 | Breast (ER+) | Wild-Type | 500 | SRB / 72 hours |

| CT26.WT | Murine Colon Carcinoma | Wild-Type | 3400 | Live-cell imaging / 96 hours |

| HCC-1954 | Breast (ER+) | Mutant | >30,000 | Not Specified |

| CAMA1 | Breast (ER+) | Mutant | >30,000 | Not Specified |

| SK-BR-3 | Breast (ER+) | Mutant | >30,000 | Not Specified |

| BT-474 | Breast (ER+) | Mutant | >30,000 | Not Specified |

| Table 1: Summary of this compound IC50 values in various cancer cell lines. Data compiled from multiple sources.[3][4][6] |

Experimental Workflow

A typical workflow for evaluating this compound involves initial cell culture, treatment with a dose range of the compound, and subsequent analysis using various cell-based assays to determine its effect on viability, apoptosis, and cell cycle progression.

Figure 2. General experimental workflow.

Experimental Protocols

Materials and Reagents

-

This compound (ALRN-6924): Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C or -80°C.

-

Cell Lines: TP53-WT (e.g., MCF-7, ZR-75-1) and TP53-mutant (e.g., SK-BR-3, BT-474) cancer cell lines.

-

Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents for Assays:

-

Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Apoptosis: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).

-

Cell Cycle: Propidium Iodide (PI), RNase A, Triton X-100.

-

General: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control).

-

Protocol 1: Cell Viability Assay (96-well format)

This protocol determines the dose-dependent effect of this compound on cell proliferation and is used to calculate the IC50 value.

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000–5,000 cells per well in 100 µL of culture medium in a 96-well clear-bottom white plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium, typically ranging from 1 nM to 30 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.

-

Remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

-

Incubate for 72–96 hours at 37°C, 5% CO2.

-

-

Luminescence Measurement (Using CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability versus the log of this compound concentration.

-

Calculate the IC50 value using a non-linear regression (four-parameter sigmoidal dose-response) analysis in software like GraphPad Prism.

-

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis following this compound treatment using Annexin V and PI staining.

-

Cell Seeding and Treatment:

-

Seed 0.5 x 10^6 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for 48 hours.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating/apoptotic cells).

-

Wash attached cells with PBS and detach using Trypsin-EDTA.

-

Combine the detached cells with the collected medium. Centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples immediately using a flow cytometer.

-

Identify cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

-

Cell Seeding and Treatment:

-

Seed 1 x 10^6 cells in 6-well plates.

-

After 24 hours, treat cells with this compound (e.g., at IC50 concentration) and a vehicle control for 24–48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells as described in the apoptosis protocol (Protocol 2, Step 2).

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Use the data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 and/or G2 phases is expected.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]

- 4. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]